3-Methyl-2-pentanone

Descripción general

Descripción

3-Methyl-2-pentanone, also known as Methyl sec-butyl ketone, is an aliphatic ketone and an isomer of 2-hexanone . It is used as a solvent and as an intermediate for syntheses . Its industrial importance is considered low .

Synthesis Analysis

This compound is produced by base-catalyzed aldol condensation of 2-butanone with acetaldehyde, forming 4-hydroxy-3-methyl-2-pentanone, which is dehydrated to 3-methyl-3-penten-2-one over an acid catalyst, followed by hydrogenation over a palladium catalyst .Molecular Structure Analysis

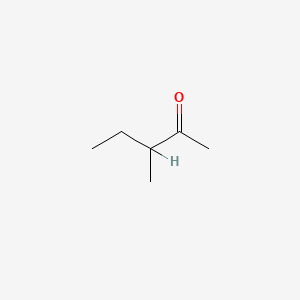

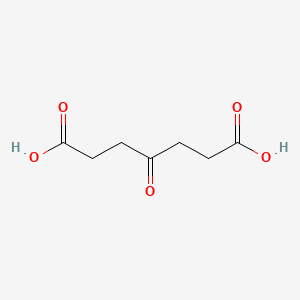

The molecular formula of this compound is C6H12O . The average mass is 100.159 Da and the monoisotopic mass is 100.088814 Da .Chemical Reactions Analysis

As an aliphatic ketone, this compound can participate in various chemical reactions. For instance, it can undergo oxidation reactions and nucleophilic addition reactions .Physical And Chemical Properties Analysis

This compound is a colorless liquid with a peppermint-like odor . It has a density of 0.8130 g/mL at 20 °C, a melting point of -83 °C, and a boiling point of 116 °C . It is slightly soluble in water, with a solubility of 2.26 wt % at 20 °C .Aplicaciones Científicas De Investigación

1. Biofuel Research

3-Pentanone, closely related to 3-Methyl-2-pentanone, has been identified as a promising biofuel candidate. Studies on H-atom abstraction from 3-pentanone and subsequent isomerization reactions are crucial for understanding its chemical mechanism, especially in biofuel applications (Jia Cheng et al., 2019). Similarly, the oxidation process of 2-pentanone, another similar compound, has been studied for its potential as a fuel or additive, owing to its impressive knock resistance and low emissions of pollutants (Julia Pieper et al., 2019).

2. Atmospheric Chemistry

The atmospheric fate of perfluorinated ketones, including perfluoro-2-methyl-3-pentanone, has been investigated. These substances, used as replacements for halons and CFCs, are studied for their potential greenhouse gas effects and impact on global warming (Yangang Ren et al., 2019). Moreover, the photolysis of perfluoro-2-methyl-3-pentanone under natural sunlight conditions has been explored to understand its environmental implications (B. d'Anna et al., 2005).

3. Enhanced Oil Recovery

3-Pentanone has been applied to enhance water imbibition in coreflooding of fractured carbonate cores. It shows effectiveness in improving oil recovery, especially when an aqueous phase is initially present in the matrix (F. J. Argüelles-Vivas et al., 2020).

4. Flame Retardant Applications

Perfluoro-2-methyl-3-pentanone has been recognized for its flame-retardant properties, finding applications in protecting molten magnesium and as an extinguishing agent. Its synthesis and application in these areas have been detailed, indicating its effectiveness and environmental safety (Wang Zhan-wei, 2011).

Safety and Hazards

Direcciones Futuras

While the industrial importance of 3-Methyl-2-pentanone is currently low, it is used as a solvent and as an intermediate for syntheses . Therefore, its future directions might be influenced by developments in these areas.

Relevant Papers There are several papers related to this compound. For instance, one study unraveled the reaction route and kinetics of 3-methyl-3-penten-2-one synthesis for synthetic ketone fragrances . Another paper discussed the inhibitory effect and mechanism of perfluoro(2-methyl-3-pentanone) on the combustion of gasoline blended with biomass additives .

Mecanismo De Acción

Target of Action

3-Methyl-2-pentanone, an aliphatic ketone and isomer of 2-hexanone, is primarily used as a solvent and as an intermediate for syntheses . It is known to trigger aroma perception by activating a complex array of odor receptors (ORs) in the regio olfactoria .

Mode of Action

The mode of action of this compound is largely associated with its role as a potent odorant. It interacts with the odor receptors in the olfactory region, triggering aroma perception . This interaction results in the activation of a complex array of these receptors, leading to the perception of a specific aroma.

Biochemical Pathways

This compound is produced by base-catalyzed aldol condensation of 2-butanone with acetaldehyde, forming 4-hydroxy-3-methyl-2-pentanone. This compound is then dehydrated to 3-methyl-3-penten-2-one over an acid catalyst, followed by hydrogenation over a palladium catalyst . This biochemical pathway is crucial for the synthesis of this compound and its subsequent role as a solvent and intermediate for other syntheses.

Result of Action

The primary result of the action of this compound is the perception of aroma. By interacting with odor receptors in the olfactory region, it triggers a sensory response that is interpreted as a specific smell .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and stability may be affected by temperature and pressure. Moreover, its efficacy as a solvent and intermediate for syntheses can be influenced by the presence of other chemicals and the specific conditions of the reactions in which it is involved .

Análisis Bioquímico

Biochemical Properties

3-Methyl-2-pentanone plays a role in various biochemical reactions. It is involved in the base-catalyzed aldol condensation of 2-butanone with acetaldehyde, forming 4-hydroxy-3-methyl-2-pentanone, which is then dehydrated to 3-methyl-3-penten-2-one over an acid catalyst, followed by hydrogenation over a palladium catalyst . This compound interacts with enzymes and proteins involved in these reactions, such as aldolases and hydrogenases, facilitating the formation and transformation of intermediate compounds.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by interacting with cell signaling pathways and altering gene expression. For instance, in plant cells, this compound has been shown to induce systemic resistance against pathogens by activating signaling pathways involving jasmonic acid and ethylene . This compound also affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it inhibits certain enzymes involved in the synthesis of other ketones, thereby regulating the production of these compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause alterations in cellular processes and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have indicated that high doses of this compound can cause oxidative stress and damage to cellular components, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to ketone synthesis and degradation. It interacts with enzymes such as aldolases and hydrogenases, which facilitate its conversion into other compounds. This compound also affects metabolic flux and metabolite levels, influencing the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with enzymes and other biomolecules. The localization of this compound is essential for its function, as it ensures that the compound is present in the right place at the right time to participate in biochemical reactions .

Propiedades

IUPAC Name |

3-methylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-5(2)6(3)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHCLUNTQKBZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021634 | |

| Record name | 3-Methyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Methyl-2-pentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

11.6 [mmHg] | |

| Record name | 3-Methyl-2-pentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

565-61-7 | |

| Record name | (±)-3-Methyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpentan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-pentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Methyl-2-pentanone?

A1: this compound has a molecular formula of C6H12O and a molecular weight of 100.16 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: While the provided articles do not focus on spectroscopic characterization, common techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to analyze its structure. For example, natural abundance nitrogen-15 NMR spectroscopy was used to study spin-lattice relaxation in organic compounds, including this compound ketoxime. []

Q3: What are the primary reaction pathways of this compound with hydroxyl radicals (OH)?

A3: Studies on the atmospheric chemistry of ketones [] show that OH radicals primarily abstract hydrogen atoms from this compound. The position of the carbonyl group (C=O) and methyl (CH3) branching influences the overall reaction rate. The abstraction is more favorable from sites near the carbonyl group and secondary carbon atoms.

Q4: Can you explain the role of this compound in the synthesis of filbertone?

A4: this compound serves as a key intermediate in a novel filbertone synthesis. [] The process involves condensing butanone and acetaldehyde into 3-methyl-3-penten-2-one, followed by catalytic hydrogenation to yield this compound. This intermediate then undergoes a final condensation reaction with acetaldehyde to produce filbertone.

Q5: How does the presence of a solid surface affect the photolysis of this compound?

A5: Research on the photochemistry of adsorbed alkyl ketones [, ] demonstrates that the photolysis of this compound on a solid surface like porous Vycor glass exhibits a higher type I selectivity compared to 2-pentanone. This difference is attributed to steric hindrance during the type II cleavage reaction in this compound due to the presence of the surface.

Q6: Has this compound been identified in any biological systems?

A7: Yes, this compound has been identified as a component of the anal odor blend in cattle. This blend exhibits repellent properties against the brown ear tick (Rhipicephalus appendiculatus), a vector for East Coast fever. []

Q7: What role does this compound play in plant-microbe interactions?

A8: Research on volatile organic compounds (VOCs) produced by Bacillus species with biocontrol properties identified this compound as a significant component. [] These VOCs, including this compound, showed significant antifungal activity against the plant pathogen Fusarium solani.

Q8: Can this compound be found in humans?

A9: Yes, this compound has been identified and quantified in human urine samples. [] Its presence in urine, along with other volatile organic compounds, is being investigated for its potential as a biomarker for various health conditions, including gastrointestinal cancers.

Q9: Does the stereoisomer of 3,4-dihydroxy-3-methyl-2-pentanone produced by Bacillus subtilis HN09 have any biological activity?

A10: Yes, the stereoisomeric Bacillus subtilis HN09 metabolite 3,4-dihydroxy-3-methyl-2-pentanone has been shown to induce disease resistance in Arabidopsis plants. [] While the exact mechanism is still under investigation, it is believed to involve multiple signaling pathways within the plant.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B1360043.png)